

# Commercial suppliers and purity assessment of 1-Desoxymethylsphinganine-d5

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## Compound of Interest

Compound Name: *1-Desoxymethylsphinganine-d5*

Cat. No.: *B11940099*

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## Application Notes and Protocols for 1-Desoxymethylsphinganine-d5

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Desoxymethylsphinganine-d5** is a deuterated analog of 1-desoxymethylsphinganine, an atypical sphingolipid. Due to the absence of a hydroxyl group at the C1 position, 1-deoxysphingolipids cannot be metabolized into complex sphingolipids and are not readily degraded, leading to their accumulation in cells.<sup>[1]</sup> This accumulation has been linked to cellular toxicity and is implicated in the pathophysiology of diseases such as hereditary sensory and autonomic neuropathy type I (HSAN1) and type 2 diabetes.<sup>[2]</sup> The deuterated form, **1-Desoxymethylsphinganine-d5**, serves as a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in various biological matrices. This document provides a summary of commercial suppliers and detailed protocols for the purity assessment of this lipid standard.

## Commercial Suppliers

A critical first step in utilizing **1-Desoxymethylsphinganine-d5** is sourcing high-purity material. Several reputable suppliers offer this compound, often with characterization data.

Supplier	Product Number	Reported Purity	Analytical Method
Avanti Polar Lipids (via Sigma-Aldrich)	860476P	>99%	Thin-Layer Chromatography (TLC)
Biosynth	WZB29843	Not specified	Not specified
Immunomart	HY-146898S	Not specified	Not specified

## Purity Assessment Protocols

The primary method for assessing the purity of **1-Desoxymethylsphinganine-d5** and other sphingolipids is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation and quantification of the deuterated lipid from non-deuterated counterparts and other potential impurities.

## Experimental Protocol: Purity Assessment by LC-MS/MS

This protocol provides a general framework for the analysis of **1-Desoxymethylsphinganine-d5**. Optimization may be required based on the specific instrumentation and sample matrix.

### 1. Materials and Reagents:

- **1-Desoxymethylsphinganine-d5**
- LC-MS grade methanol, acetonitrile, water, and isopropanol
- Formic acid
- Ammonium formate
- C18 reverse-phase HPLC column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7  $\mu$ m particle size)  
[3]
- Triple quadrupole mass spectrometer

### 2. Sample Preparation:

- Prepare a stock solution of **1-Desoxymethylsphinganine-d5** in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a series of working standards by diluting the stock solution in the initial mobile phase composition.

### 3. LC-MS/MS Method:

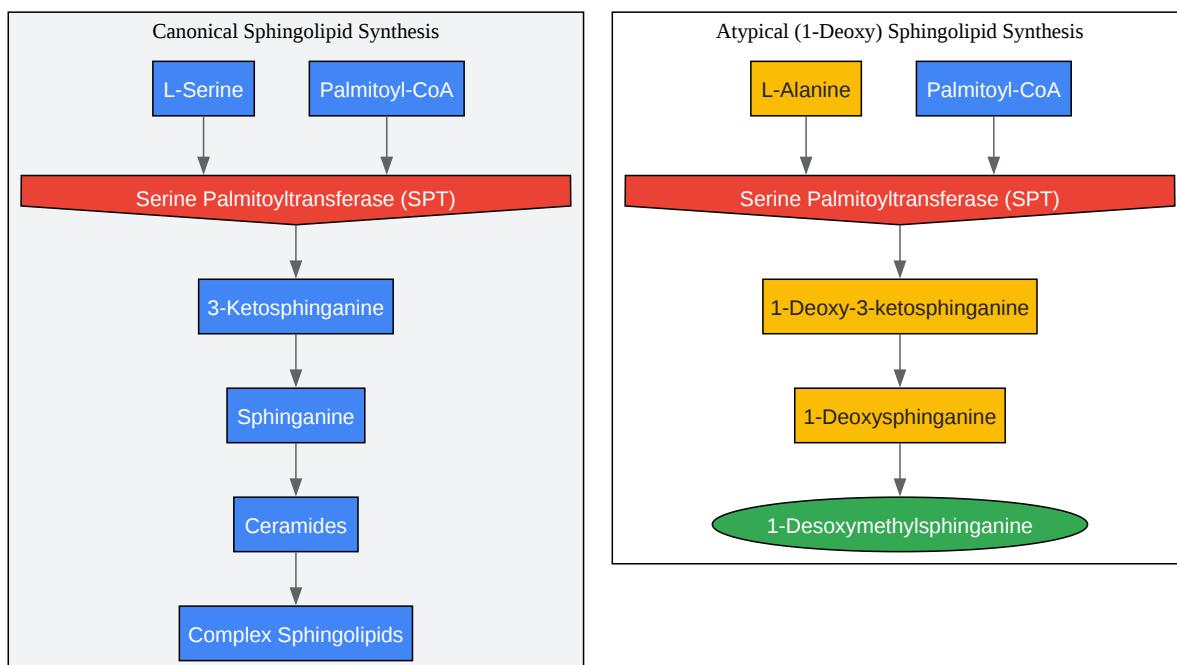
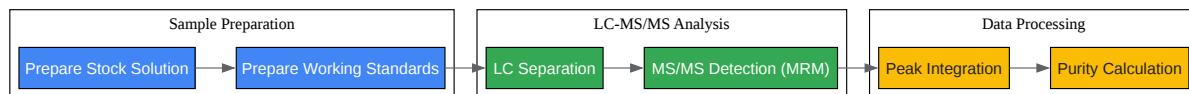
- Liquid Chromatography (LC) Conditions:
  - Mobile Phase A: 0.1% Formic acid in Acetonitrile/Water (20:80, v/v)[3]
  - Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (20:80, v/v)[3]
  - Flow Rate: 0.4 mL/min[3]
  - Gradient:
    - 0.0–1.0 min: 30% B
    - 1.0–2.5 min: 30% to 70% B
    - 2.5–4.0 min: 70% to 80% B
    - 4.0–5.0 min: 80% B
    - 5.0–6.5 min: 80% to 90% B
    - 6.6–7.5 min: 100% B
    - 7.6–9.0 min: Re-equilibration at 30% B[4]
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for **1-Desoxymethylsphinganine-d5**. The exact m/z values will need to be determined based on the molecule's mass and fragmentation pattern.

- Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for the specific analyte.

#### 4. Data Analysis:

- Integrate the peak area of the MRM transition corresponding to **1-Desoxymethylsphinganine-d5**.
- Purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.

## Experimental Workflow for Purity Assessment



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